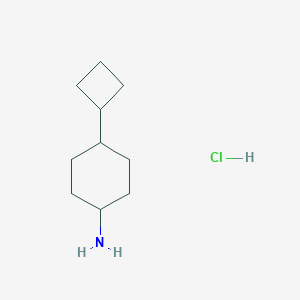

4-Cyclobutylcyclohexan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclobutylcyclohexan-1-amine hydrochloride, also known as CYT387, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors, which are important for the regulation of immune responses, hematopoiesis, and inflammation. CYT387 has shown potential as a therapeutic agent for various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Scientific Research Applications

Synthesis and Chemical Properties

Innovative Synthesis Methods : The development of new synthetic routes for cyclobutyl-containing compounds, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, demonstrates the potential utility of "4-Cyclobutylcyclohexan-1-amine hydrochloride" in creating structurally unique amines and amino acids, which could serve as building blocks for further chemical synthesis (Kozhushkov et al., 2010).

Catalysis and Reaction Mechanisms : Research on Brønsted acid-catalyzed transfer hydrogenation using cyclohexa-1,4-dienes as dihydrogen surrogates illustrates the application of cyclobutyl and related structures in facilitating novel catalytic reactions, potentially including derivatives of "4-Cyclobutylcyclohexan-1-amine hydrochloride" (Chatterjee & Oestreich, 2016).

Development of Novel Compounds

- Biological Activity Potential : The synthesis of 3-aminocyclobut-2-en-1-ones as squaramide surrogates, potent antagonists of VLA-4, suggests that compounds structurally related to "4-Cyclobutylcyclohexan-1-amine hydrochloride" could be explored for their biological activities, potentially leading to new therapeutic agents (Brand, de Candole & Brown, 2003).

Chemical Functionalization and Derivatization

- Versatile Building Blocks : The preparation of aminocyclobutanes through diastereoselective protonation-hydroamination cascade and their application in generating bicyclic allylic amines demonstrate the versatility of cyclobutyl-containing compounds in constructing complex molecular architectures, which could be applicable to derivatives of "4-Cyclobutylcyclohexan-1-amine hydrochloride" (Lebeuf et al., 2006).

Mechanism of Action

properties

IUPAC Name |

4-cyclobutylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h8-10H,1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXODQIPNIFKYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutylcyclohexan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751736.png)

![Methyl 3-({[6-(4-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2751738.png)

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2751741.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2751743.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)

![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)

![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile](/img/structure/B2751750.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)